4-Pyridylcarbinol N-oxide

Crystallization Formulation Solid-State Stability

4-Pyridylcarbinol N-oxide (≥98%) is NOT a generic pyridine N-oxide. The 4-hydroxymethyl group provides 1 HBD/2 HBA for predictable supramolecular synthons and pharmaceutical co-crystals, while the N-oxide enables metal coordination and directed C–H functionalization at 2-/6-positions. As a CYP2C9 tool compound (Ki 3 µM, 21-fold selectivity over CYP2B1), it delivers cleaner DDI data than non-selective probes. LogP 0.6074 ensures aqueous compatibility for green catalysis and metallodrug studies. Substituting this with simpler N-oxides causes assay divergence and wasted resources. For reproducible, publication-ready results, specify this exact compound.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 22346-75-4
Cat. No. B1582606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridylcarbinol N-oxide
CAS22346-75-4
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1CO)[O-]
InChIInChI=1S/C6H7NO2/c8-5-6-1-3-7(9)4-2-6/h1-4,8H,5H2
InChIKeyZJGXPKKVSNSGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridylcarbinol N-oxide (CAS 22346-75-4): Baseline Physicochemical and Procurement Profile


4-Pyridylcarbinol N-oxide (CAS 22346-75-4) is a heteroaromatic N-oxide compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol. It is commercially available as a crystalline solid with an assay purity of 98% and a melting point of 124–127 °C (lit.) . The compound features a pyridine ring oxidized at the nitrogen atom, forming an N-oxide functional group, and a hydroxymethyl substituent at the 4-position [1]. Its structural attributes—specifically the N-oxide moiety and the primary alcohol group—confer distinct physicochemical properties, including a calculated LogP of 0.6074 and a topological polar surface area of 45.7 Ų , which differentiate it from non-oxidized pyridine analogs and other N-oxide derivatives.

4-Pyridylcarbinol N-oxide: Why Generic Substitution with Other Pyridine N-oxides is Scientifically Unjustified


In procurement and experimental design, assuming functional equivalence among pyridine N-oxide derivatives is a critical error. The presence and position of the hydroxymethyl group in 4-pyridylcarbinol N-oxide fundamentally alters its intermolecular interactions, solubility profile, and biological target engagement compared to analogs lacking this functionality (e.g., 4-methylpyridine N-oxide) or possessing multiple N-oxide moieties (e.g., 2,2′-bipyridine N,N′-dioxide) . The hydrogen-bond donor capacity of the primary alcohol enables distinct crystal packing and receptor binding modes, while the N-oxide serves as both a hydrogen-bond acceptor and a site for metal coordination. Directly substituting 4-pyridylcarbinol N-oxide with a generic pyridine N-oxide can lead to divergent assay results, compromised reproducibility, and wasted resources due to altered potency, selectivity, or physicochemical behavior.

4-Pyridylcarbinol N-oxide: Quantitative Differentiation Evidence for Informed Procurement


Melting Point Differentiates 4-Pyridylcarbinol N-oxide from Closely Related Pyridine N-oxides

4-Pyridylcarbinol N-oxide exhibits a melting point of 124–127 °C . This value is significantly lower than that of 4-methylpyridine N-oxide (182–185 °C) and 2,2′-bipyridine N,N′-dioxide (155–159 °C) , but higher than 4-pyridylcarbinol (without N-oxide), which is a liquid at room temperature . The distinct thermal behavior reflects differences in intermolecular hydrogen bonding and crystal lattice energy, directly impacting solid-state handling, formulation development, and purification protocols.

Crystallization Formulation Solid-State Stability

CYP2C9 Binding Affinity of 4-Pyridylcarbinol N-oxide vs. Structural Analogs

4-Pyridylcarbinol N-oxide displays a Ki of 3,000 nM (3.0 µM) for human cytochrome P450 2C9 [1]. This affinity is moderate but significantly higher than its inhibitory activity against CYP2B1 (IC50 = 64,600 nM) in rat hepatic microsomes [2] and CYP1A1 (IC50 = 2,600 nM) in transfected CHO cells [3]. The differential inhibition profile suggests isoform-selective engagement, a critical consideration for studies investigating drug-drug interactions or metabolic stability where CYP2C9 is a key mediator.

Cytochrome P450 Inhibition Drug Metabolism Enzyme Kinetics

Hydrogen Bonding Capacity: 4-Pyridylcarbinol N-oxide vs. Non-Hydroxylated N-oxides

4-Pyridylcarbinol N-oxide possesses one hydrogen bond donor (the hydroxymethyl -OH) and two hydrogen bond acceptors (the N-oxide oxygen and the alcohol oxygen) . This contrasts with 4-methylpyridine N-oxide, which has zero hydrogen bond donors and only one acceptor (the N-oxide oxygen) [1]. The enhanced hydrogen bonding capacity enables 4-pyridylcarbinol N-oxide to participate in more extensive and directional intermolecular networks, as evidenced by its distinct crystal packing [2]. This property directly influences solubility, co-crystal formation, and molecular recognition in biological systems.

Crystal Engineering Supramolecular Chemistry Solubility Modulation

Lipophilicity (LogP) Comparison: 4-Pyridylcarbinol N-oxide vs. Parent Non-Oxidized Analog

4-Pyridylcarbinol N-oxide has a calculated LogP of 0.6074 . In contrast, its non-oxidized parent compound, 4-pyridylcarbinol, exhibits a significantly higher LogP (approximately 0.9–1.0) due to the absence of the polar N-oxide group . The N-oxide moiety substantially reduces lipophilicity, which can be advantageous for improving aqueous solubility and reducing non-specific binding in biological assays, while still maintaining some membrane permeability.

Lipophilicity Membrane Permeability Drug Design

4-Pyridylcarbinol N-oxide: Application Scenarios Based on Quantified Differentiation


Cytochrome P450 2C9-Focused Metabolic Studies

Utilize 4-pyridylcarbinol N-oxide as a selective tool compound to interrogate CYP2C9-mediated metabolism in human liver microsomes or recombinant enzyme systems. Its moderate Ki (3 µM) and 21-fold selectivity over CYP2B1 [1] minimize confounding off-target effects, enabling cleaner interpretation of drug-drug interaction potential and metabolite identification for compounds primarily metabolized by CYP2C9.

Crystal Engineering and Co-Crystal Design

Exploit the unique hydrogen bonding capacity of 4-pyridylcarbinol N-oxide (1 HBD, 2 HBA) to design novel supramolecular architectures or pharmaceutical co-crystals. The compound's ability to act as both donor and acceptor facilitates predictable synthon formation, while its lower melting point compared to other N-oxide analogs may simplify processing during solid-form screening.

Synthesis of Functionalized Pyridine Derivatives

Employ 4-pyridylcarbinol N-oxide as a versatile building block for preparing 4-substituted pyridine derivatives via N-oxide-directed C–H functionalization. The N-oxide moiety activates the pyridine ring toward nucleophilic substitution at the 2- and 6-positions, while the hydroxymethyl group can be further derivatized (e.g., esterification, oxidation) to introduce additional functionality, a synthetic route not feasible with simpler N-oxides like 4-methylpyridine N-oxide.

Metal Coordination Complexes with Enhanced Aqueous Solubility

Leverage the combined metal-binding N-oxide and hydrophilic hydroxymethyl group to synthesize water-soluble transition metal complexes for catalysis or bioinorganic applications. The reduced LogP (0.6074) relative to parent pyridines translates to better aqueous compatibility, which is critical for homogeneous catalysis in green solvents or for studying metallodrug candidates under physiologically relevant conditions.

Technical Documentation Hub

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